methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
Description
Methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate is a pyrazole-based organic compound featuring a 2,5-dimethoxyphenyl substituent at the pyrazole ring’s 3-position and a methyl ester group at the 5-position. Its molecular formula is C₁₃H₁₄N₂O₄, with a molecular weight of 278.26 g/mol. The compound’s structure combines aromatic methoxy groups, which enhance lipophilicity and electron density, with a polar ester moiety, influencing solubility and reactivity.
Properties
IUPAC Name |
methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-17-8-4-5-12(18-2)9(6-8)10-7-11(15-14-10)13(16)19-3/h4-7H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONSBNOREAZXTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NNC(=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate typically involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves esterification with methanol in the presence of a strong acid catalyst to obtain the desired methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Brominated derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate has been investigated for its potential biological activities:
- Anti-inflammatory Properties : The compound has shown promise in inhibiting inflammatory pathways, making it a candidate for developing anti-inflammatory drugs. For instance, derivatives of pyrazole have been found to exhibit significant anti-inflammatory activity, with certain modifications enhancing efficacy (see Table 1) .
| Compound | Anti-inflammatory Activity (Inhibition %) |
|---|---|
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 75% |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 70% |
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. The pyrazole structure is a common motif in many biologically active molecules, enhancing its potential as an antimicrobial agent .
Cancer Research
The compound's structural features allow it to interact with specific molecular targets involved in cancer progression. For example, modifications to the pyrazole ring can lead to compounds with improved anticancer activities by targeting pathways critical for tumor growth .
Industrial Applications
In materials science, methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate can be utilized in the synthesis of polymers and advanced materials due to its unique structural properties. The ability to modify the compound through various chemical reactions allows for the development of materials with tailored properties for specific applications.
Case Studies and Research Findings
Several studies have explored the applications of methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate:
- A study published in MDPI highlighted the compound's role as an antioxidant and its potential use in developing ELISA kits for protein detection . This demonstrates versatility beyond traditional medicinal applications.
- Another research article focused on the synthesis of derivatives with improved pharmacological profiles. It was found that structural modifications significantly enhanced biological activities such as anti-inflammatory and anticancer effects .
Mechanism of Action
The mechanism of action of methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact molecular pathways depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Table 1: Substituent Effects and Molecular Properties
Key Observations
Substituent Effects on Aromatic Rings: The 2,5-dimethoxy groups in the target compound contribute to electron-donating effects, enhancing resonance stability and lipophilicity compared to the 5-chloro-2-hydroxy substituent in its analog . Chlorine’s electron-withdrawing nature may reduce aromatic reactivity, while the hydroxy group enables hydrogen bonding, improving aqueous solubility. In NBOMe compounds (e.g., 25I-NBOMe), the 2,5-dimethoxyphenyl group is critical for binding to serotonin receptors .
Functional Group Interactions: The methyl carboxylate group in the target compound and its analogs may influence metabolic stability. Ester hydrolysis could generate carboxylic acid derivatives, altering pharmacokinetics. Amino and hydroxy groups in pyrazole-thiophene hybrids introduce polarity and hydrogen-bonding capacity, likely enhancing solubility but reducing membrane permeability compared to the target compound’s methoxy-dominated structure.
Molecular Weight and Pharmacokinetics :
- The target compound’s higher molecular weight (278.26 g/mol vs. 252.65 g/mol for the chloro-hydroxy analog) may affect diffusion rates and bioavailability. Lipophilicity from methoxy groups could favor blood-brain barrier penetration, whereas polar substituents (e.g., -OH, -NH₂) may limit this .
Research Findings and Limitations
- Evidence Gaps : The provided sources lack direct data on the target compound’s synthesis, biological activity, or industrial applications. Comparisons rely on structural analogs and inferred properties.
- NBOMe Compounds : While structurally distinct, the shared 2,5-dimethoxyphenyl motif in NBOMe drugs underscores the pharmacological relevance of this substitution pattern .
Biological Activity
Methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- IUPAC Name : Methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate
- CAS Number : 1177356-65-8
- Molecular Formula : C13H14N2O4
- Molecular Weight : 262.27 g/mol
- Purity : 95%
The biological activity of methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:
- Anti-inflammatory Activity : The compound may inhibit specific enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation.
- Antioxidant Properties : Similar pyrazole derivatives have demonstrated the ability to scavenge free radicals, contributing to their antioxidant capabilities .
- Antimicrobial Effects : Studies indicate that pyrazole derivatives can exhibit antimicrobial and antifungal activities, making them potential candidates for treating infections .
Anticancer Activity
Research has highlighted the anticancer potential of pyrazole derivatives. Methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate has shown promise in inhibiting the growth of various cancer cell lines, including:
- Breast Cancer (MDA-MB-231)
- Liver Cancer (HepG2)
- Colorectal Cancer
In vitro studies suggest that compounds with the 1H-pyrazole scaffold can effectively inhibit cancer cell proliferation and induce apoptosis .
Antiparasitic Activity
Recent studies have focused on the potential of pyrazole derivatives as inhibitors of Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate have shown inhibitory effects on the cysteine protease cruzipain, which is crucial for the parasite's lifecycle .
Case Studies
Q & A
Q. What are the optimal synthetic routes for methyl 3-(2,5-dimethoxyphenyl)-1H-pyrazole-5-carboxylate?
The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole-carboxylate derivatives are prepared using ethyl acetoacetate, substituted phenylhydrazines, and dimethylformamide dimethyl acetal (DMF-DMA) as key reagents. Hydrolysis of the intermediate ester under basic conditions yields the carboxylate derivative. Adjustments to the starting materials (e.g., 2,5-dimethoxyphenyl derivatives) may be required. Structural confirmation via -NMR, -NMR, and mass spectrometry is critical .
Q. How can the purity and stability of this compound be assessed during storage?
Stability studies under varying temperatures (e.g., 4°C, 25°C) and humidity conditions should be conducted. Use HPLC to monitor degradation products, and characterize thermal stability via thermogravimetric analysis (TGA). Storage in inert atmospheres (e.g., argon) and protection from light are recommended to minimize oxidation or hydrolysis. Avoid incompatible materials like strong oxidizing agents .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- FTIR : To identify functional groups (e.g., ester C=O stretch at ~1700 cm, aromatic C-H bending).
- NMR : -NMR for substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm), -NMR for carbonyl and aromatic carbons.
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray crystallography : For definitive structural elucidation if single crystals are obtainable .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict reactivity and electronic properties?
Use B3LYP/6-31G(d) to optimize the molecular geometry and calculate frontier molecular orbitals (FMOs). Analyze electrostatic potential (ESP) maps to identify electrophilic/nucleophilic sites. Compare theoretical IR and NMR spectra with experimental data to validate computational models. This approach aids in predicting regioselectivity in further derivatization .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Systematic SAR studies : Synthesize derivatives with controlled modifications (e.g., methoxy group position, ester-to-amide conversion).
- Multivariate analysis : Correlate physicochemical parameters (logP, polar surface area) with bioactivity using QSAR models.
- Mechanistic assays : Evaluate enzyme inhibition (e.g., kinase assays) or receptor binding to isolate target-specific effects .
Q. How can this compound serve as a precursor for fused heterocyclic systems?
Functionalize the pyrazole ring via:
- Cyclization : React with hydrazines or thioureas to form pyrazolo-triazines or pyrazolo-thiadiazoles.
- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the 3-position.
- Condensation : React with aldehydes or ketones to generate Schiff base derivatives for metal coordination studies .
Q. What experimental designs mitigate challenges in scaling up synthesis?
- Flow chemistry : Improve yield and reduce side reactions via controlled reagent mixing.
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd, Cu) for coupling steps to enhance efficiency.
- Green solvents : Replace DMF or THF with cyclopentyl methyl ether (CPME) or 2-methyl-THF to reduce environmental impact .
Methodological Notes
- Contradiction Handling : When conflicting data arise (e.g., variable bioactivity), employ orthogonal assays (e.g., SPR, ITC) to validate binding affinities and rule out assay-specific artifacts .
- Theoretical Frameworks : Link studies to conceptual models such as Hammond’s postulate for reaction kinetics or HSAB theory for predicting reactivity patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
